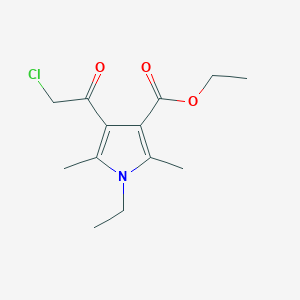
ethyl 4-(2-chloroacetyl)-1-ethyl-2,5-dimethyl-1H-pyrrole-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 4-(2-chloroacetyl)-1-ethyl-2,5-dimethyl-1H-pyrrole-3-carboxylate is a synthetic organic compound belonging to the pyrrole family. Pyrroles are five-membered heterocyclic aromatic compounds with one nitrogen atom. This specific compound is characterized by its unique structure, which includes a chloroacetyl group, an ethyl group, and a carboxylate ester group attached to the pyrrole ring. The compound’s distinct chemical structure makes it a subject of interest in various fields of scientific research.
作用机制
Biochemical Pathways
Without specific information, it’s difficult to say which biochemical pathways “ethyl 4-(2-chloroacetyl)-1-ethyl-2,5-dimethyl-1H-pyrrole-3-carboxylate” might affect. Compounds containing a pyrrole ring are often involved in various biological pathways, including those related to the synthesis of heme, a component of hemoglobin .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-(2-chloroacetyl)-1-ethyl-2,5-dimethyl-1H-pyrrole-3-carboxylate typically involves multiple steps, starting with the preparation of the pyrrole ring. One common method involves the reaction of ethyl acetoacetate with an appropriate amine under acidic conditions to form the pyrrole ring. The chloroacetyl group is then introduced through a Friedel-Crafts acylation reaction using chloroacetyl chloride and a Lewis acid catalyst such as aluminum chloride. The final step involves esterification to introduce the ethyl carboxylate group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature control and solvent selection, can further improve the scalability of the synthesis.
化学反应分析
Types of Reactions
Ethyl 4-(2-chloroacetyl)-1-ethyl-2,5-dimethyl-1H-pyrrole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the chloroacetyl group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can occur at the chloroacetyl group, where nucleophiles such as amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Ammonia or primary amines in an organic solvent like ethanol.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of amides or thioethers.
科学研究应用
Ethyl 4-(2-chloroacetyl)-1-ethyl-2,5-dimethyl-1H-pyrrole-3-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
相似化合物的比较
Similar Compounds
Ethyl 4-acetyl-1-ethyl-2,5-dimethyl-1H-pyrrole-3-carboxylate: Lacks the chlorine atom in the acetyl group.
Methyl 4-(2-chloroacetyl)-1-ethyl-2,5-dimethyl-1H-pyrrole-3-carboxylate: Has a methyl ester group instead of an ethyl ester group.
Ethyl 4-(2-bromoacetyl)-1-ethyl-2,5-dimethyl-1H-pyrrole-3-carboxylate: Contains a bromoacetyl group instead of a chloroacetyl group.
Uniqueness
This compound is unique due to the presence of the chloroacetyl group, which imparts distinct reactivity and biological activity compared to its analogs. The chlorine atom enhances the compound’s electrophilicity, making it more reactive in nucleophilic substitution reactions and potentially more potent in biological assays.
属性
IUPAC Name |
ethyl 4-(2-chloroacetyl)-1-ethyl-2,5-dimethylpyrrole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClNO3/c1-5-15-8(3)11(10(16)7-14)12(9(15)4)13(17)18-6-2/h5-7H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFWRGLSBDVZQLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C(=C1C)C(=O)OCC)C(=O)CCl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-[4-(2-Methoxyethylamino)quinazolin-2-yl]sulfanyl-1-(4-methylpiperidin-1-yl)ethanone](/img/structure/B2434061.png)
![3-[4-(4-Fluorophenyl)piperazin-1-yl]-5-(trifluoromethyl)pyridine-2-carbonitrile](/img/structure/B2434062.png)
![N-(5-chloro-2-methoxyphenyl)-1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2434063.png)
![4-[(6-bromo-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)methyl]-N-[3-(pyrrolidin-1-yl)propyl]benzamide](/img/structure/B2434067.png)
![2-(2-METHOXYPHENOXY)-N-(5-{[3-(TRIFLUOROMETHYL)PHENYL]METHYL}-1,3-THIAZOL-2-YL)ACETAMIDE](/img/structure/B2434069.png)

amino}-4-phenylbutanoate](/img/structure/B2434072.png)

![4-[(4-Chlorophenyl)sulfonyl]-8-[(4-fluorophenyl)acetyl]-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2434074.png)
![1-[(furan-2-yl)methyl]-5-phenyl-2-(propan-2-ylsulfanyl)-1H-imidazole](/img/structure/B2434075.png)
![N-{2-[1-benzoyl-5-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2434076.png)
![2-[2-(Bromomethyl)phenyl]-5,5-dimethyl-1,3,2-dioxaborinane](/img/new.no-structure.jpg)

![1-(4-Fluorobenzo[d]thiazol-2-yl)-3-(3,4,5-trimethoxyphenyl)urea](/img/structure/B2434082.png)
